ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including an ester group (benzoate), an amide group (acetamido), a benzofuro[3,2-d]pyrimidin-1(2H)-one group, and a methoxybenzyl group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuro[3,2-d]pyrimidin-1(2H)-one group, in particular, would likely contribute to a complex three-dimensional structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ester group could undergo hydrolysis or transesterification, and the amide group could undergo hydrolysis or aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the compound could potentially exhibit polarity due to the presence of the ester and amide groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound’s synthesis involves a linker mode approach under reflux conditions. Spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR, confirm its structure . The molecular formula and structural features are essential for understanding its behavior and interactions.
Computational Studies: Molecular Docking and MD Simulation
To explore its potential against breast cancer, computational methods were employed. Molecular docking studies revealed that the title compound exhibited a more negative binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). This suggests its potency as an ERα inhibitor . Additionally, MD simulations showed consistent interactions with binding residues, supporting its potential as an anticancer agent candidate.
Hybrid Compound Approach
The chalcone-salicylate hybrid compound design combines features from both chalcones and salicylic acid derivatives. Chalcones are natural products with diverse biological activities, including anticancer properties. Salicylic acid derivatives have also shown cytotoxicity against cancer cell lines. The hybridization strategy aims to enhance the overall potency and selectivity of the compound .
Other Applications
While breast cancer research is a primary focus, investigations into the compound’s effects on other cancer types, cellular pathways, and biological targets are valuable. Additionally, its potential as an anti-inflammatory or antimicrobial agent could be explored.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-3-38-28(35)19-10-12-20(13-11-19)30-24(33)17-31-25-22-6-4-5-7-23(22)39-26(25)27(34)32(29(31)36)16-18-8-14-21(37-2)15-9-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTADYGRGVDFGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.